Cas no 1369168-47-7 (3-(1,2-oxazol-4-yl)piperidine)

3-(1,2-Oxazol-4-yl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a 1,2-oxazole moiety. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a valuable intermediate or scaffold in drug discovery. The oxazole ring contributes to enhanced metabolic stability and bioavailability, while the piperidine group offers conformational flexibility for target binding. Its balanced lipophilicity and polarity make it suitable for optimizing pharmacokinetic properties. The compound is particularly useful in the synthesis of bioactive molecules, including CNS-targeting agents, due to its ability to modulate receptor interactions. High purity and well-defined synthetic routes ensure reproducibility for research and development purposes.
3-(1,2-oxazol-4-yl)piperidine structure
3-(1,2-oxazol-4-yl)piperidine structure
商品名:3-(1,2-oxazol-4-yl)piperidine
CAS番号:1369168-47-7
MF:C8H12N2O
メガワット:152.193681716919
CID:6567284
PubChem ID:82417097

3-(1,2-oxazol-4-yl)piperidine 化学的及び物理的性質

名前と識別子

    • 3-(1,2-oxazol-4-yl)piperidine
    • Piperidine, 3-(4-isoxazolyl)-
    • インチ: 1S/C8H12N2O/c1-2-7(4-9-3-1)8-5-10-11-6-8/h5-7,9H,1-4H2
    • InChIKey: RSXLXGJPASWAAS-UHFFFAOYSA-N
    • ほほえんだ: N1CCCC(C2=CON=C2)C1

じっけんとくせい

  • 密度みつど: 1.066±0.06 g/cm3(Predicted)
  • ふってん: 280.4±28.0 °C(Predicted)
  • 酸性度係数(pKa): 9.60±0.10(Predicted)

3-(1,2-oxazol-4-yl)piperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1168249-5.0g
3-(1,2-oxazol-4-yl)piperidine
1369168-47-7
5g
$9107.0 2023-05-26
Enamine
EN300-1168249-0.5g
3-(1,2-oxazol-4-yl)piperidine
1369168-47-7
0.5g
$3014.0 2023-05-26
Enamine
EN300-1168249-2.5g
3-(1,2-oxazol-4-yl)piperidine
1369168-47-7
2.5g
$6155.0 2023-05-26
Enamine
EN300-1168249-100mg
3-(1,2-oxazol-4-yl)piperidine
1369168-47-7
100mg
$2762.0 2023-10-03
Enamine
EN300-1168249-10000mg
3-(1,2-oxazol-4-yl)piperidine
1369168-47-7
10000mg
$13504.0 2023-10-03
Enamine
EN300-1168249-0.05g
3-(1,2-oxazol-4-yl)piperidine
1369168-47-7
0.05g
$2637.0 2023-05-26
Enamine
EN300-1168249-10.0g
3-(1,2-oxazol-4-yl)piperidine
1369168-47-7
10g
$13504.0 2023-05-26
Enamine
EN300-1168249-0.1g
3-(1,2-oxazol-4-yl)piperidine
1369168-47-7
0.1g
$2762.0 2023-05-26
Enamine
EN300-1168249-0.25g
3-(1,2-oxazol-4-yl)piperidine
1369168-47-7
0.25g
$2889.0 2023-05-26
Enamine
EN300-1168249-2500mg
3-(1,2-oxazol-4-yl)piperidine
1369168-47-7
2500mg
$6155.0 2023-10-03

3-(1,2-oxazol-4-yl)piperidine 関連文献

3-(1,2-oxazol-4-yl)piperidineに関する追加情報

Exploring the Potential of 3-(1,2-oxazol-4-yl)piperidine (CAS No. 1369168-47-7) in Modern Drug Discovery

The compound 3-(1,2-oxazol-4-yl)piperidine (CAS No. 1369168-47-7) has emerged as a promising scaffold in medicinal chemistry due to its unique structural features and versatile pharmacological applications. As researchers delve deeper into the realm of heterocyclic compounds, this molecule has garnered significant attention for its potential in targeting central nervous system (CNS) disorders, inflammatory diseases, and even oncology. Its oxazole-piperidine hybrid structure offers a balanced combination of lipophilicity and hydrogen-bonding capacity, making it an attractive candidate for drug design.

One of the most searched questions in the field of drug discovery revolves around the role of heterocyclic compounds in modern therapeutics. 3-(1,2-oxazol-4-yl)piperidine exemplifies this trend, as its oxazole ring contributes to metabolic stability while the piperidine moiety enhances bioavailability. Recent studies highlight its potential as a key intermediate in synthesizing novel G protein-coupled receptor (GPCR) modulators, a hot topic in neuropharmacology research. The compound's ability to cross the blood-brain barrier (BBB) has also sparked interest in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.

From a synthetic chemistry perspective, the preparation of 3-(1,2-oxazol-4-yl)piperidine involves innovative multi-component reactions and catalytic cyclization techniques. These methods align with the growing demand for green chemistry approaches, another frequently searched term in pharmaceutical manufacturing. The compound's structure-activity relationship (SAR) studies reveal that subtle modifications to its core can yield derivatives with enhanced selectivity and potency, addressing the industry's need for targeted therapies.

The pharmacokinetic profile of 3-(1,2-oxazol-4-yl)piperidine derivatives has become a focal point in recent ADME (Absorption, Distribution, Metabolism, Excretion) research. With increasing searches for bioavailability enhancement strategies, this compound's balanced logP value and hydrogen bond donor/acceptor count make it a model for lead optimization. Its applications extend beyond CNS targets, showing promise in immune modulation—a trending topic since the COVID-19 pandemic highlighted the importance of host-directed therapies.

In the context of precision medicine, another highly searched concept, 3-(1,2-oxazol-4-yl)piperidine derivatives demonstrate remarkable target specificity. Computational chemistry studies utilizing molecular docking and quantitative structure-activity relationship (QSAR) models—frequently searched techniques—predict strong interactions with various enzyme targets. This aligns with the pharmaceutical industry's shift toward structure-based drug design, reducing the time and cost associated with traditional screening methods.

The safety profile of 3-(1,2-oxazol-4-yl)piperidine has been investigated through in vitro toxicity assays, addressing another common concern in preclinical development. Its metabolic stability in liver microsome studies suggests lower risks of drug-drug interactions, a critical factor in polypharmacy scenarios. These characteristics position the compound favorably in the current landscape of fragment-based drug discovery, where researchers actively search for privileged structures with optimal drug-like properties.

Looking ahead, the scientific community continues to explore 3-(1,2-oxazol-4-yl)piperidine's potential in combinatorial chemistry and high-throughput screening platforms. As interest grows in artificial intelligence-assisted drug design (a trending search term), this compound serves as an excellent case study for machine learning algorithms predicting novel bioactive molecules. Its versatility ensures it will remain at the forefront of innovative therapeutic development for years to come.

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